

A Deep Dive into the Pharmacological Profile and Potency of (-)-Brompheniramine Enantiomers

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Compound of Interest

Compound Name: (-)-Brompheniramine

Cat. No.: B1667935

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile and potency of the enantiomers of brompheniramine, a first-generation alkylamine antihistamine. The document delves into the stereoselective interactions of its levorotatory (-) and dextrorotatory (+) enantiomers with histamine H1 and muscarinic receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Pharmacological Profile

Brompheniramine is a racemic mixture containing equal amounts of **(-)-brompheniramine** (levobrompheniramine) and **(+)-brompheniramine** (dextrbrompheniramine). Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which mediates allergic and inflammatory responses.^[1] Additionally, like many first-generation antihistamines, brompheniramine exhibits significant anticholinergic activity through its interaction with muscarinic receptors.^[1]

The pharmacological activity of brompheniramine is stereoselective, with the dextrorotatory enantiomer, dextrbrompheniramine, being the more potent H1 receptor antagonist. While

specific K_i and pA_2 values for the individual enantiomers of brompheniramine are not readily available in publicly accessible literature, data from the closely related chlorpheniramine indicates a significant difference in potency between its enantiomers, with the dextrorotatory form being substantially more active.^[2]

Quantitative Analysis of Receptor Affinity and Potency

To facilitate a clear comparison of the binding affinities and functional potencies of brompheniramine, the following tables summarize the available quantitative data for the racemic mixture. It is important to note the absence of specific data for the individual enantiomers in the current literature, highlighting a key area for future research.

Table 1: Histamine H1 Receptor Binding Affinity of Racemic Brompheniramine

Compound	Receptor	Parameter	Value
(±)-Brompheniramine	Histamine H1	K_d (nM)	6.06 ^[3]

Table 2: Muscarinic Receptor Binding Affinities of Racemic Brompheniramine

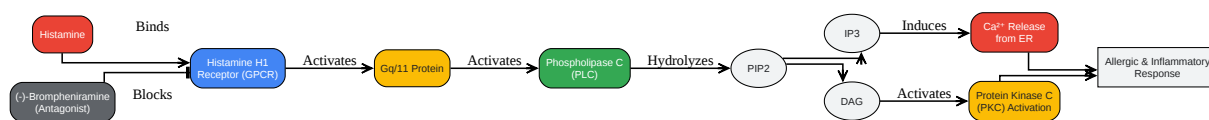
Compound	Receptor Subtype	K_i (nM)
(±)-Brompheniramine	m1	130 ± 20 ^[4]
(±)-Brompheniramine	m2	200 ± 30 ^[4]
(±)-Brompheniramine	m3	160 ± 20 ^[4]
(±)-Brompheniramine	m4	150 ± 20 ^[4]
(±)-Brompheniramine	m5	180 ± 30 ^[4]

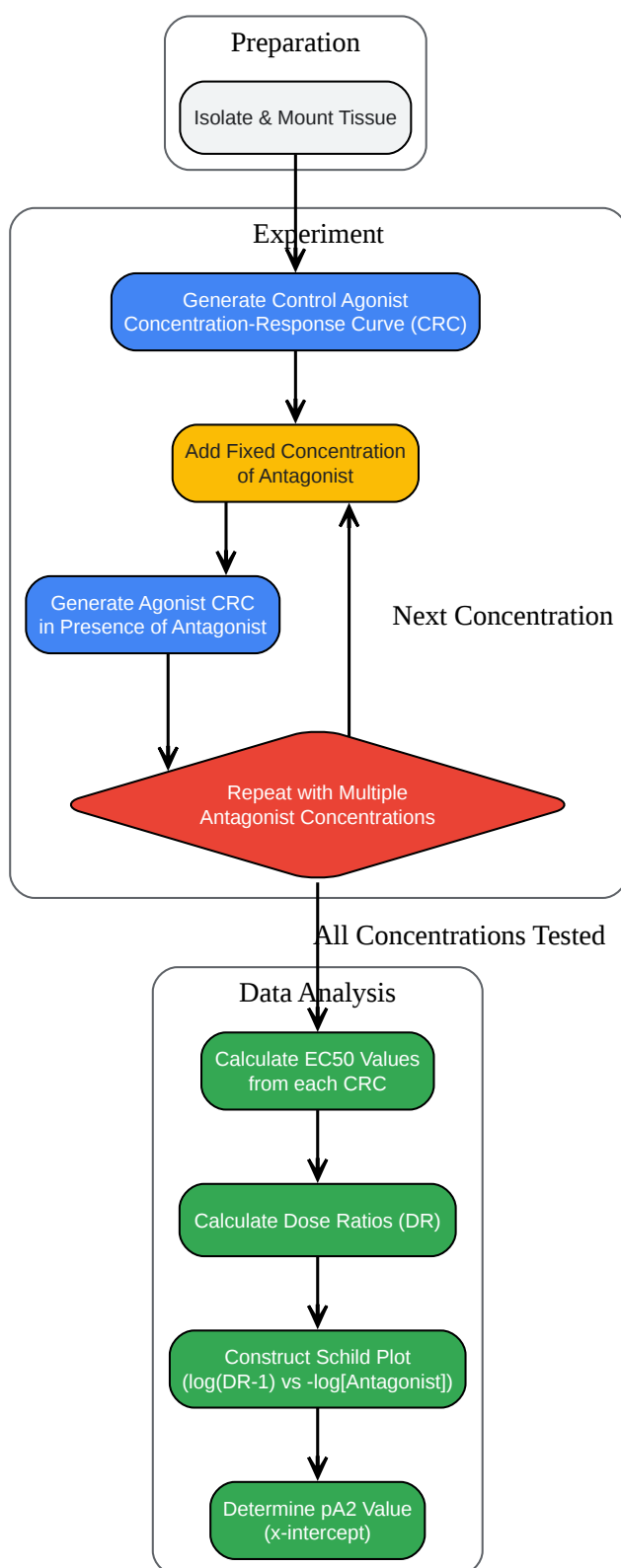
Signaling Pathways

The therapeutic effects of brompheniramine are a direct consequence of its interaction with specific cell surface receptors, which in turn modulates intracellular signaling cascades.

Histamine H1 Receptor Signaling Pathway

Antagonism of the H1 receptor by **(-)-brompheniramine** blocks the downstream signaling cascade initiated by histamine. This G-protein coupled receptor (GPCR) is primarily coupled to the Gq/11 family of G-proteins. Upon histamine binding, Gq/11 activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions.





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